molecular formula C18H20ClNO4S B12771158 Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester CAS No. 178870-47-8

Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester

Cat. No.: B12771158
CAS No.: 178870-47-8
M. Wt: 381.9 g/mol
InChI Key: MXWANWXCDBGYTQ-UHFFFAOYSA-N
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Description

Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C18H20ClNO4S . This compound is known for its unique structure, which includes a furan ring, a chloro-substituted phenoxy group, and a thioxomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 2-methyl-3-furancarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioxomethyl group. Finally, the esterification with tert-butyl alcohol yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thioxomethyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, methyl ester
  • Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, ethyl ester
  • Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, propyl ester

Uniqueness

The uniqueness of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester lies in its tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it more resistant to hydrolysis and enhances its stability compared to other similar compounds .

Properties

CAS No.

178870-47-8

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

tert-butyl 2-[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenoxy]acetate

InChI

InChI=1S/C18H20ClNO4S/c1-11-13(7-8-22-11)17(25)20-12-5-6-14(19)15(9-12)23-10-16(21)24-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25)

InChI Key

MXWANWXCDBGYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

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